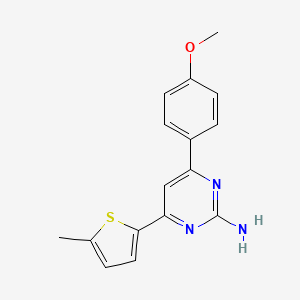

4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10-3-8-15(21-10)14-9-13(18-16(17)19-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXGWUKJUWCSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution for 4-Methoxyphenyl Attachment

The 4-chloro intermediate from Step 1.1 reacts with 4-methoxyphenylamine in a nucleophilic aromatic substitution (SₙAr). Catalytic HCl (1 M) in DMF at 120°C facilitates displacement of the chloride, yielding the 4-(4-methoxyphenyl) derivative.

Optimization Notes :

-

Higher temperatures (>100°C) reduce reaction time from 24 to 8 hours.

-

Electron-donating groups on the aniline (e.g., methoxy) enhance reactivity.

Alternative Pyrimidine Ring Construction

Enaminone-Guanidine Cyclization

A convergent approach involves cyclizing enaminones with guanidines to form the pyrimidine ring. For example:

-

Enaminone Synthesis : 5-Acetylthiazole derivatives are prepared via Hantzsch–Traumann thiazole synthesis, reacting 3-chloro-2,4-pentanedione with thioureas. Subsequent treatment with DMF-DMA yields enaminones (e.g., 13 –20 in).

-

Guanidine Preparation : Boc-protected guanidines (e.g., 56 –66 in) are synthesized from amines and bis-Boc-S-methylisothiourea.

-

Cyclization : Heating enaminones with guanidines in ethanol under reflux forms the pyrimidine core.

Advantages :

Functional Group Transformations and Intermediate Characterization

Thiophene Precursor Synthesis

The 5-methylthiophen-2-yl moiety is synthesized from 2-(4-bromo-5-methyl-2-thienyl)-1,3-dioxolane. Lithiation with n-BuLi at −78°C, followed by quenching with electrophiles, affords substituted thiophenes.

Representative Data :

Protecting Group Strategies

Boc protection is critical for amines prone to side reactions. For example, Boc masking of secondary amines in intermediates 34 and 37 prevents undesired side reactions during guanidine formation.

Comparative Analysis of Synthetic Methods

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution Reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The major products formed from these reactions include various substituted pyrimidines and their derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been investigated for its potential as a therapeutic agent. Some key areas of research include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further exploration in antibiotic development.

Biochemical Studies

Research indicates that this pyrimidine derivative may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example:

- Kinase Inhibition : Investigations into its role as a kinase inhibitor could provide insights into its use in treating diseases characterized by aberrant signaling pathways.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

- Organic Electronics : Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under exploration due to its favorable charge transport characteristics.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential utility in developing new antimicrobial agents amid rising antibiotic resistance.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine derivatives are widely studied for their biological activities, particularly antimicrobial and antitumor effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrimidin-2-amine Derivatives

Key Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, Br, NO₂) at the phenyl ring enhance antibacterial activity against S. aureus and V. cholerae . In contrast, electron-donating groups (e.g., methoxy, methyl) in the target compound improve solubility and moderate antimicrobial efficacy . Halogenated analogs (e.g., 6d with Br) show increased antifungal activity compared to the methyl-substituted target compound, likely due to enhanced membrane penetration .

Structural Insights :

- Planarity and stacking : Compounds like 4-(4-fluorophenyl)-6-furyl exhibit π-π stacking (3.489 Å), which may stabilize crystal structures but reduce bioavailability . The target compound’s benzofuran-thiophene hybrid likely adopts a less planar conformation, balancing solubility and target binding .

- Hydrogen bonding : The NH₂ group in pyrimidin-2-amines facilitates dimerization (e.g., via N–H⋯N bonds) and interactions with microbial enzymes or DNA .

Synthetic Efficiency :

- The target compound was synthesized with a 79% yield via condensation and recrystallization , outperforming analogs like 4-(3-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, which requires stringent purity protocols (NLT 97%) for pharmaceutical use .

Biological Activity

4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, also known by its CAS number 1354924-22-3, is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C16H15N3OS

- Molecular Weight : 297.37 g/mol

- CAS Number : 1354924-22-3

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, a study evaluating various thienopyrimidine derivatives found that this compound exhibited notable anti-proliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

In Vitro Studies

- Cell Viability Assays : The compound was tested using the MTT assay, which measures cell viability based on metabolic activity. Results indicated an IC50 value of approximately 28.89 μg/mL against MCF-7 cells, demonstrating its potential as an effective anticancer agent .

- Selectivity Index : The selectivity index (SI) for this compound was calculated to be 12.7, indicating a favorable therapeutic window compared to normal mammary epithelial cells (MCF-10A) .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| MCF-7 | 28.89 | 12.7 |

| MDA-MB-231 | Not specified | Not specified |

| MCF-10A | Higher than MCF-7 | Not applicable |

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival. The presence of the methylthiophen group is thought to enhance lipophilicity, improving cellular uptake and bioavailability in cancerous tissues .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

- Aromatic Substituents : The methoxyphenyl group contributes to increased lipophilicity and potential interactions with target proteins.

- Thienyl Moiety : The presence of the methylthiophen group is crucial for enhancing anticancer activity due to its role in altering membrane fluidity and influencing cellular uptake mechanisms .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on MCF Cell Lines : A comprehensive evaluation involving multiple breast cancer cell lines revealed that the compound significantly reduced cell viability while sparing non-cancerous cells, suggesting a targeted action mechanism .

- Animal Models : Future studies are warranted to assess the in vivo efficacy and safety profile of this compound using appropriate animal models.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and aminopyrimidine precursors. For example, a multi-step procedure involves refluxing intermediates (e.g., 5-(chloromethyl)-substituted pyrimidines) with aromatic amines in chloroform, followed by purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization from methanol . Optimization of reaction time (e.g., 5 hours) and stoichiometry improves yields (>75%) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from methanol or chloroform solutions yields single crystals suitable for X-ray analysis. Critical parameters include temperature control (e.g., 469–471 K) and solvent polarity adjustment to enhance crystal lattice stability. SHELXL refinement software is recommended for resolving structural parameters, leveraging intensity data and space group symmetry .

Q. What spectroscopic techniques are essential for characterizing this pyrimidine derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., ~311 g/mol for analogous compounds). Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures compound homogeneity .

Advanced Research Questions

Q. How do computational methods predict hydrogen bonding interactions and molecular stability in this compound?

- Methodological Answer : Quantum chemical calculations (e.g., HF/6-311+G(d,p) or B3PW91/6-311+G(d,p) levels) model hydrogen bonding sites and electron density distribution. Analysis of molecular electrostatic potential (MEP) surfaces identifies nucleophilic/electrophilic regions, while Gibbs free energy calculations predict tautomeric stability. Intramolecular N–H⋯N bonds (e.g., 6-membered ring closure) are critical for conformational rigidity .

Q. What structural features influence binding affinity to biological targets like kinases or acetylcholine receptors?

- Methodological Answer : Dihedral angles between the pyrimidine core and substituents (e.g., 12–86°) modulate steric interactions with active sites. X-ray crystallography of analogous complexes (e.g., PDB: 4QAC) reveals hydrophobic contacts between methylthiophenyl groups and receptor pockets. Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) assesses binding free energies (ΔG) and residue-specific interactions .

Q. How can researchers resolve contradictions in reported polymorphic forms of this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs by melting points and lattice parameters. For example, weak C–H⋯O/π interactions in one polymorph may reduce thermal stability compared to hydrogen-bonded forms. Pairwise comparison of unit cell dimensions (e.g., using Mercury software) validates structural variations .

Q. What structure-activity relationship (SAR) trends are observed in pyrimidin-2-amine derivatives for anticancer activity?

- Methodological Answer : Substituent electronegativity (e.g., methoxy vs. trifluoromethyl groups) correlates with IC₅₀ values in cell line assays. For example, 4-(N-ethylindol-3-yl)-6-(p-methoxyphenyl) derivatives exhibit IC₅₀ = 0.7 mmol/L against HCT-116 cells, attributed to enhanced π-stacking with DNA helices. Comparative SAR tables (see Table 1 in ) guide rational design of analogs with improved potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.